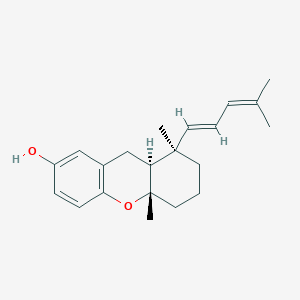

riccardiphenol C

CAS No.:

Cat. No.: VC1852005

Molecular Formula: C21H28O2

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H28O2 |

|---|---|

| Molecular Weight | 312.4 g/mol |

| IUPAC Name | (8R,8aS,10aS)-8,10a-dimethyl-8-[(1E)-4-methylpenta-1,3-dienyl]-6,7,8a,9-tetrahydro-5H-xanthen-2-ol |

| Standard InChI | InChI=1S/C21H28O2/c1-15(2)7-5-10-20(3)11-6-12-21(4)19(20)14-16-13-17(22)8-9-18(16)23-21/h5,7-10,13,19,22H,6,11-12,14H2,1-4H3/b10-5+/t19-,20-,21-/m0/s1 |

| Standard InChI Key | YBIYFWSHKKSQQA-NDFCPFBDSA-N |

| Isomeric SMILES | CC(=C/C=C/[C@]1(CCC[C@]2([C@H]1CC3=C(O2)C=CC(=C3)O)C)C)C |

| Canonical SMILES | CC(=CC=CC1(CCCC2(C1CC3=C(O2)C=CC(=C3)O)C)C)C |

Introduction

| Taxonomic Category | Classification |

|---|---|

| Kingdom | Plantae |

| Division | Marchantiophyta |

| Class | Jungermanniopsida |

| Order | Metzgeriales |

| Family | Aneuraceae |

| Genus | Riccardia |

| Species | Riccardia crassa |

| Geographical Source | New Zealand |

Chemical Structure and Properties

Comparative Analysis with Related Compounds

To better understand riccardiphenol C in the context of related natural products, a comparative analysis with structurally similar compounds provides valuable insights:

Isolation and Natural Sources

The final structure elucidation of riccardiphenol C was accomplished using NMR spectroscopy, which provides detailed information about the carbon-hydrogen framework and functional groups present in the molecule . This analytical approach is essential for accurately determining the structure of complex natural products like riccardiphenol C.

Biological Activities

Overview of Reported Activities

Riccardiphenol C exhibits two primary biological activities based on the available research data:

These activities, though characterized as mild, position riccardiphenol C as a compound of interest for potential pharmaceutical applications, particularly in the fields of anticancer and antimicrobial research.

The cytotoxicity of riccardiphenol analogs against these cancer cell lines, with IC50 values ranging from 30 to 50 μM, provides a framework for understanding the potential cytotoxic activity of riccardiphenol C. Particularly noteworthy is the activity against cell lines such as Hep2 and BxPC3, which are known to be resistant to classic cytotoxic drugs and some targeted agents . While these data pertain to riccardiphenol analogs rather than riccardiphenol C specifically, they suggest potential anticancer applications for this class of compounds.

Structural Analogs and Related Compounds

Riccardiphenol B

Riccardiphenol B represents a structurally related compound that provides valuable insights into the potential structural characteristics of riccardiphenol C. With a molecular formula of C21H28O2 and a molecular weight of 312.4 g/mol, riccardiphenol B has been isolated from Riccardia crassa and has been the subject of synthetic studies, including a catalytic enantioselective total synthesis .

The chemical structure of riccardiphenol B features a 2,6-dimethyl-6-[(1E)-4-methylpenta-1,3-dienyl]cyclohexen-1-yl moiety attached to a benzene-1,4-diol (hydroquinone) unit . This structural architecture likely shares similarities with riccardiphenol C, providing a foundation for understanding the structural features that contribute to the biological activities of these compounds.

Riccardiphenol B Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C21H28O2 | |

| Molecular Weight | 312.4 g/mol | |

| XLogP3-AA | 5.8 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 4 | |

| Exact Mass | 312.208930132 Da |

These properties suggest that riccardiphenol B, and potentially riccardiphenol C, exhibits significant lipophilicity (as indicated by the XLogP3-AA value of 5.8), which influences its solubility characteristics and membrane permeability. The presence of hydrogen bond donors and acceptors contributes to the compound's ability to interact with biological targets through hydrogen bonding, which may be relevant to its biological activities.

Riccardin C

Another related compound, riccardin C, though belonging to a different structural class, provides additional context for understanding the diversity of bioactive compounds isolated from liverworts. Riccardin C is described as a nuclear receptor LXRalpha selective agonist, characterized as an 18-membered macrocyclic bisbibenzyl isolated from several liverwort species .

The synthesis of riccardin C involved an intramolecular Suzuki-Miyaura coupling to form the 18-membered biaryl linkage , representing a synthetic strategy that may offer methodological insights for future synthetic approaches to riccardiphenol C, despite the structural differences between these compounds.

Research Developments and Future Perspectives

Current Research Status

Future research efforts could focus on several key areas to expand our understanding of riccardiphenol C:

| Research Area | Potential Focus |

|---|---|

| Structural characterization | Comprehensive elucidation of the complete structure using advanced spectroscopic techniques |

| Biological activity profiling | Detailed evaluation of cytotoxic and antibacterial activities, including mechanism of action studies |

| Structure-activity relationships | Investigation of the relationship between structural features and biological activities |

| Synthetic approaches | Development of efficient synthetic routes to riccardiphenol C and its analogs |

| Ecological role | Understanding the function of riccardiphenol C in the producing organism |

| Geographical variation | Investigation of factors influencing the production of riccardiphenol C in different populations of R. crassa |

Addressing these research areas would significantly enhance our understanding of riccardiphenol C and its potential applications in various fields.

These potential applications highlight the multifaceted value of riccardiphenol C beyond its immediate biological activities, positioning it as a compound of interest across various scientific disciplines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume